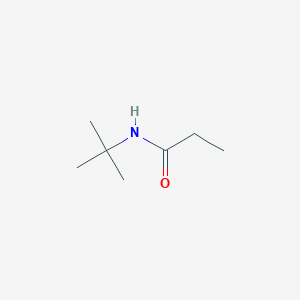
N-Cbz-glycine Ethyl Ester
Übersicht
Beschreibung
N-Cbz-glycine Ethyl Ester is an organic compound with the molecular formula C12H15NO4. It is commonly used in organic synthesis as a building block for more complex molecules. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and an acetate moiety.
Wirkmechanismus
Target of Action
N-Cbz-glycine Ethyl Ester, also known as Z-Gly-OEt or Ethyl 2-(((benzyloxy)carbonyl)amino)acetate, is primarily used as a protecting group for amines in the synthesis of peptides . The compound’s primary targets are therefore the amine groups of amino acids, which play a crucial role in the formation of peptides and proteins.
Mode of Action
The compound acts by protecting the amine groups of amino acids during peptide synthesis . This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain. The protection is achieved through the formation of a carbamate group , which can be installed and removed under relatively mild conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides . By protecting the amine groups of amino acids, the compound allows for the selective coupling of amino acids in the desired sequence. This has downstream effects on the structure and function of the resulting peptides and proteins.
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial for the function of these peptides, as the sequence of amino acids determines the structure and, consequently, the function of the peptide or protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically used under controlled laboratory conditions, including specific temperatures and pH levels . These conditions can affect the efficiency of the protection of amine groups and the subsequent peptide synthesis. Furthermore, the compound should be stored under specific conditions (2-8°C) to maintain its stability .
Biochemische Analyse
Biochemical Properties
N-Cbz-glycine Ethyl Ester plays a role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with papain, an enzyme that catalyzes the breakdown of proteins . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components. For example, it can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with other biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . These effects are mediated by the chemical structure of this compound, particularly its benzyl ester group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes threshold effects, where certain effects only occur above a certain dosage, as well as toxic or adverse effects at high doses . These dosage effects are important for understanding the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the biological roles and potential therapeutic applications of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation . These transport and distribution processes are important for understanding the cellular functions of this compound .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound can provide insights into its cellular functions and potential roles in disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cbz-glycine Ethyl Ester can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine ethyl ester attacks the carbonyl carbon of benzyl chloroformate, forming the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cbz-glycine Ethyl Ester undergoes various chemical reactions, including:
Aminolysis: Reaction with ammonia or amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Aminolysis: Ammonia or primary/secondary amines.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Aminolysis: Amides.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
N-Cbz-glycine Ethyl Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of peptides and other complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-Cbz-glycine Ethyl Ester is unique due to its combination of an ethyl ester group and a benzyloxycarbonyl-protected amino group. This dual functionality makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Eigenschaften
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIHOTOFCDNWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150751 | |
| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-81-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(phenylmethoxycarbonylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Cbz-glycine ethyl ester used in the synthesis of 3-carboxy-1,2-dihydro-1-oxoisoquinoline?
A1: [] this compound serves as a reagent to introduce a glycine unit into the target molecule. Specifically, its dianion reacts with 2-carboxybenzaldehyde. This reaction is regioselective, primarily forming the 2-(phthalidyl)glycinate derivative rather than other possible isomers. [] Subsequent modifications of this intermediate lead to the desired 3-carboxy-1,2-dihydro-1-oxoisoquinoline. []
Q2: What makes this compound suitable for multi-step synthesis?
A2: The "Cbz" group (carboxybenzyl) and the ethyl ester are protecting groups. [] These groups temporarily mask the reactivity of the amine and carboxylic acid functionalities of glycine, respectively. [] This protection is crucial for controlling the reaction pathway and preventing unwanted side reactions. [] After the desired transformations are completed, the Cbz and ethyl ester groups can be readily removed to yield the free 3-carboxy-1,2-dihydro-1-oxoisoquinoline. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














